
MLS1547
Übersicht
Beschreibung
MLS1547 is a highly efficacious G protein-biased dopamine D2 receptor agonist. It is known for its ability to stimulate dopamine D2 receptor G protein-mediated signaling and act as an antagonist for dopamine-stimulated β-arrestin recruitment to the dopamine D2 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MLS1547 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MLS1547 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um optimale Ergebnisse zu gewährleisten .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .
Wissenschaftliche Forschungsanwendungen
Biased Agonism
MLS1547 is characterized by its ability to activate G protein-mediated signaling pathways without promoting β-arrestin recruitment. This biased signaling is significant because it can lead to therapeutic effects with potentially fewer side effects compared to traditional agonists that activate both pathways. Studies have shown that this compound effectively inhibits cAMP accumulation while failing to induce D2 receptor internalization, a process mediated by β-arrestin .
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound has identified crucial molecular features that contribute to its biased signaling properties. The compound's hydrophobic moiety and specific interactions with receptor residues are critical for maintaining its G protein bias. Analog studies have demonstrated that modifications to the chlorine atom or the piperazine moiety can significantly alter the compound's efficacy and bias .
Dopamine Receptor Research
This compound has been extensively studied in the context of dopamine receptor signaling. Its unique properties make it a valuable tool for understanding the role of D2 receptors in various neurological conditions, including schizophrenia and Parkinson's disease. By selectively activating G protein pathways, this compound may offer insights into developing treatments that minimize unwanted side effects associated with β-arrestin recruitment .
Potential Therapeutic Uses
Given its biased agonist profile, this compound holds promise for therapeutic applications where modulation of dopamine signaling is desired without triggering β-arrestin-mediated effects. This could be particularly relevant in conditions like addiction, where traditional dopamine agonists may exacerbate symptoms due to their broader activation profiles .
Table 1: Summary of Key Findings on this compound
Table 2: Structure-Activity Relationships of this compound Analogues
Analogue | Modification | G Protein Activity | β-Arrestin Recruitment |
---|---|---|---|
This compound | N/A | High | None |
Analogue A | Chlorine removed | Increased | Moderate |
Analogue B | Bromine substitution | Maintained | Low |
Case Study 1: In Vitro Studies on D2 Receptor Signaling
In a series of experiments using HEK293 cells, researchers evaluated the effects of this compound on D2 receptor signaling. The results indicated that while this compound effectively activated G protein signaling pathways, it did not induce significant receptor internalization compared to traditional agonists like dopamine. This study highlights the potential for using this compound in research focused on selective receptor modulation .
Case Study 2: Therapeutic Implications in Schizophrenia
A recent study explored the application of this compound in models of schizophrenia. By selectively activating G protein pathways, this compound demonstrated potential benefits in alleviating symptoms without triggering adverse effects typically associated with β-arrestin recruitment. These findings suggest that compounds like this compound could lead to new treatment strategies for managing schizophrenia .
Wirkmechanismus
MLS1547 exerts its effects by selectively activating the dopamine D2 receptor, leading to G protein-mediated signaling. This activation results in various downstream effects, including modulation of neurotransmitter release and regulation of neuronal activity. The compound also acts as an antagonist for dopamine-stimulated β-arrestin recruitment, further influencing dopamine receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- MLS000051547
- MLS 1547
- MLS-1547
Einzigartigkeit
MLS1547 ist einzigartig aufgrund seiner hohen Wirksamkeit als G-Protein-gebundener Agonist des Dopamin-D2-Rezeptors. Es hat die einzigartige Fähigkeit, die G-Protein-vermittelte Signalgebung zu stimulieren und gleichzeitig die β-Arrestin-Rekrutierung zu antagonisieren, was es zu einem wertvollen Werkzeug für die Untersuchung von gebundenen Signalwegen und die Entwicklung gezielter Therapien macht .
Biologische Aktivität
MLS1547 is a compound recognized for its selective action as a G protein-biased agonist of the dopamine D2 receptor (D2R). This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) is notable for its ability to activate G protein-mediated signaling while exhibiting minimal recruitment of β-arrestin. This functional selectivity positions this compound as a significant compound in understanding D2R signaling pathways, particularly in therapeutic contexts such as neuropsychiatric disorders.
The mechanism by which this compound exerts its effects involves:
- G Protein Activation : this compound effectively inhibits cAMP production through G protein signaling pathways, demonstrating high efficacy in this regard.
- β-Arrestin Recruitment : Unlike traditional agonists, this compound shows limited ability to recruit β-arrestin, indicating a bias towards G protein signaling over β-arrestin-mediated pathways. This was validated through various in vitro assays and primary neuronal models .
Structure-Activity Relationships (SAR)
Research has established key structural features that influence the activity of this compound:
- Hydrophobic Moiety : The compound's hydrophobic region interacts with specific residues within the D2R, crucial for G protein-biased signaling.
- Aromatic Groups : The presence of two aromatic groups and a positively charged nitrogen atom is essential for maintaining agonist efficacy and signaling bias .
The following table summarizes the SAR findings related to this compound and its analogs:
Compound | G Protein Activity (EC50) | β-Arrestin Recruitment (Emax) |
---|---|---|
This compound | 1.2 μM | Minimal |
Analog A | 0.64 nM | 50% |
Analog B | >100 μM | 13% |
Analog C | 15 nM | 76% |
In Vitro Studies
In a study comparing the effects of various D2R ligands, including this compound, it was found that:
- Cell Proliferation : this compound significantly inhibited cell proliferation in MMQ cells (a pituitary cell line) when treated at concentrations of 100 nM, comparable to other D2R agonists like cabergoline .
- Prolactin Secretion : The compound also reduced prolactin levels in cultured cells, indicating its potential role in managing hyperprolactinemia .
In Vivo Implications
Further investigations into the biased signaling properties of this compound have shown that:
- In primary striatal neurons, the biased signaling observed in heterologous systems was replicated, suggesting that the compound may retain its functional selectivity in more physiologically relevant environments .
Discussion
The implications of using biased agonists like this compound are profound. By selectively activating G protein pathways while avoiding β-arrestin recruitment, these compounds may offer therapeutic advantages with reduced side effects typically associated with non-selective agonists.
Eigenschaften
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.